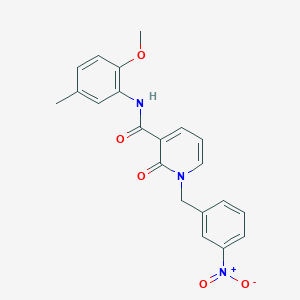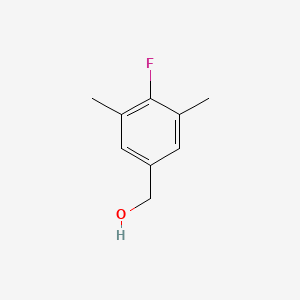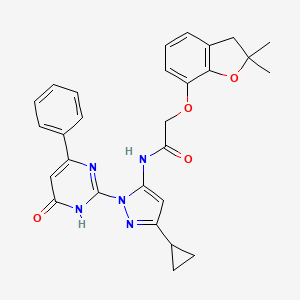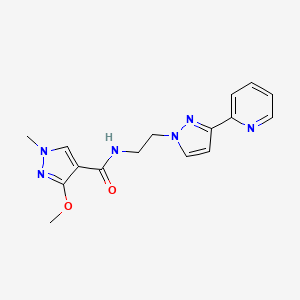
6-Methoxy-5-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular weight of 202.23 . It is a powder at room temperature . The IUPAC name for this compound is 6-methoxy-5-methyl-3-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 202.23 .科学的研究の応用
Antimicrobial Applications
Sulfonamide derivatives have been explored for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives revealed significant antibacterial activities against strains like E. coli and Staphylococcus aureus (M. Mohamed, 2007).
Anticancer and Antituberculosis Activities
Chalcone-sulfonamide hybrids have exhibited notable anticancer and antituberculosis activity. One study highlighted compounds that were effective against various cancer cell lines and Mycobacterium tuberculosis, pointing to the therapeutic potential of sulfonamide derivatives in treating tuberculosis and cancer (L. Castaño et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have also been investigated for their enzyme inhibitory effects, which can be beneficial in developing treatments for diseases like Alzheimer's. For instance, a study on the synthesis and enzyme inhibitory kinetics of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides proposed these compounds as potential therapeutic agents for Alzheimer’s disease, with specific derivatives showing competitive inhibition against acetylcholinesterase (M. Abbasi et al., 2018).
Novel Synthesis Methods and Chemical Characterization
Research has also focused on novel synthesis methods and chemical characterization of sulfonamide derivatives. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to sulfonamide pharmacophores, was described, showcasing methodologies for developing potent antagonists with potential therapeutic applications (Y. Hirokawa et al., 2000).
Environmental and Analytical Applications
Sulfonamide derivatives have been used in environmental and analytical chemistry, such as the development of methods to detect sulfonamide residues in chicken meat and eggs, indicating their broad utility beyond therapeutic applications (J. Premarathne et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methoxy-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKSDUOGDZGDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)


![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)
![3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2732623.png)

![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2732632.png)


![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)